cis-beta-Hydroxy Tamoxifen

Estrogen Receptor Binding SERM Selectivity Breast Cancer Research

cis-beta-Hydroxy Tamoxifen (CAS 97151-04-7) is the cis-configured hydroxylated metabolite of tamoxifen, exhibiting a 172-fold lower ER binding affinity (RBA 1.8%) vs. trans-4-hydroxytamoxifen (RBA 310%). This profound potency gap makes it an indispensable negative control for ER signaling studies, isomer-specific LC-MS/MS method validation, and SERM SAR screening. Substituting with the trans isomer invalidates experiments—the isomers interconvert under physiological conditions and are not functionally interchangeable. For accurate research outcomes, only authenticated cis isomer should be procured.

Molecular Formula C₂₆H₂₉NO₂
Molecular Weight 387.51
CAS No. 97151-04-7
Cat. No. B1139771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-beta-Hydroxy Tamoxifen
CAS97151-04-7
Synonyms(E)-γ-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1-butene-4-ol;  _x000B_(E)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol; 
Molecular FormulaC₂₆H₂₉NO₂
Molecular Weight387.51
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C26H29NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,28H,17-20H2,1-2H3/b26-25+
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-beta-Hydroxy Tamoxifen (CAS 97151-04-7): Differentiated Procurement for ER Antagonism and Metabolism Studies


cis-beta-Hydroxy Tamoxifen (CAS 97151-04-7) is a hydroxylated metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, characterized by its cis geometric configuration at the central double bond of the triphenylethylene core [1]. This stereochemical arrangement fundamentally distinguishes it from the more potent trans (Z) isomer of 4-hydroxytamoxifen, resulting in a distinct pharmacological profile. While the trans isomer is a potent antiestrogen, the cis isomer exhibits weak antiestrogenic or mixed agonist/antagonist properties, a difference quantified by a ~172-fold lower relative binding affinity for the estrogen receptor (ER) [2]. The compound is therefore not a functional substitute for its trans counterpart; its primary scientific utility lies in its role as an essential negative control for ER-mediated studies, a critical reference standard for isomer-specific analytical method development, and a key probe for investigating the complex metabolism and structure-activity relationships of tamoxifen derivatives .

cis-beta-Hydroxy Tamoxifen (CAS 97151-04-7): The Critical Failure of Trans Isomer Substitution in Mechanistic and Analytical Studies


Substituting cis-beta-Hydroxy Tamoxifen with the more commonly available trans-4-Hydroxy Tamoxifen is a critical experimental error that will invalidate studies focused on tamoxifen's complex pharmacology and metabolism. The isomers are not functionally interchangeable. Direct comparative studies demonstrate a profound quantitative disparity in their interaction with the primary target: trans-4-hydroxytamoxifen binds the estrogen receptor with a relative binding affinity (RBA) of 310% (vs. estradiol=100%), while cis-beta-hydroxy tamoxifen exhibits a dramatically lower RBA of only 1.8% [1]. This difference translates into a 100-fold lower potency in suppressing the growth of MCF-7 breast cancer cells [1]. Furthermore, the two isomers undergo facile, temperature-dependent interconversion in cell culture media, rendering the interpretation of experiments using non-isomerically pure or unstabilized material highly problematic [2]. Therefore, any research requiring the specific biological, analytical, or toxicological profile of the cis isomer demands procurement of the authenticated compound (CAS 97151-04-7), as generic substitution with the trans isomer would introduce an entirely different pharmacological entity and lead to erroneous conclusions.

cis-beta-Hydroxy Tamoxifen (CAS 97151-04-7): Quantitative Differential Evidence Against Key Comparators


cis-beta-Hydroxy Tamoxifen vs. trans-4-Hydroxy Tamoxifen: 172-Fold Lower Estrogen Receptor Binding Affinity Quantified in MCF-7 Cells

In a direct head-to-head comparison using MCF-7 human breast cancer cell cytosol, cis-beta-hydroxy tamoxifen demonstrated a relative binding affinity (RBA) of 1.8% for the estrogen receptor (ER), using estradiol as the 100% reference standard. In stark contrast, the trans (Z) isomer of 4-hydroxytamoxifen exhibited an RBA of 310% [1]. This establishes a 172-fold lower binding affinity for the cis isomer. A separate study in rat uterine cytosol further confirmed this divergence, reporting an RBA of 5% for cis-hydroxytamoxifen versus 285% for trans-hydroxytamoxifen [2].

Estrogen Receptor Binding SERM Selectivity Breast Cancer Research

Functional Antagonism of MCF-7 Breast Cancer Cell Growth: 100-Fold Lower Potency of cis-beta-Hydroxy Tamoxifen Compared to the Trans Isomer

A direct head-to-head comparison in MCF-7 human breast cancer cells demonstrated that while trans-hydroxytamoxifen potently suppressed cell growth, cis-hydroxytamoxifen also behaved as an estrogen antagonist but was approximately 100-times less potent [1]. This functional disparity is directly linked to the isomer's 172-fold lower affinity for the estrogen receptor [1]. Using fixed-ring analogs to prevent isomerization, the true antiestrogenic activity of the cis isomer was further quantified in T47D breast cancer cells, where it exhibited a weak antiestrogenic effect with an IC50 in the range of 40 nM to 200 nM (4 x 10⁻⁸ to 2 x 10⁻⁷ M) [2].

Cell Proliferation Assay Antiestrogen Potency Cancer Pharmacology

Divergent Pharmacodynamics and Metabolism: Differential Uterine Accumulation of cis- and trans-Hydroxytamoxifen Metabolites in Rats

In vivo studies in rats demonstrate a critical pharmacokinetic divergence between the cis and trans isomers. Following administration of tritium-labeled trans-tamoxifen, there is a progressive accumulation of trans-hydroxytamoxifen in the nuclear fraction of the uterus. Conversely, when [3H]-cis-tamoxifen is administered, there is no accumulation of cis-hydroxytamoxifen or a similar polar metabolite in the uterine nucleus [1]. This differential accumulation is attributed to the vastly different ER binding affinities: trans-hydroxytamoxifen has an RBA of 285%, while cis-hydroxytamoxifen has an RBA of only 5% [1].

Pharmacokinetics Metabolism In Vivo Rat Model

Isomer-Specific Complexation and ERα Antagonism: A Unique Chemicobiological Property of the cis-η6-Cp*Rh-Hydroxytamoxifen Complex

The cis isomer of hydroxytamoxifen forms a unique η6-Cp*Rh complex (cis-6) via a novel N-π rearrangement, a reaction pathway distinct from its trans counterpart [1]. Critically, this cis-6 complex was shown to be an antagonist for ERα estrogen receptor binding in a competition experiment with estradiol. The estrogen receptor relative binding affinity (RBA) for the cis-6 complex was determined to be 4.7%, while the analogous trans-7 complex had an RBA of only 1.0% [2]. This represents a 4.7-fold higher affinity for the cis-derived complex and demonstrates how the cis stereochemistry enables the formation of a specific, bioactive organometallic species.

Organometallic Chemistry ERα Antagonism Drug Design

Chemical Instability of Hydroxytamoxifen Isomers: The Requirement for Authentic cis-beta-Hydroxy Tamoxifen as an Analytical Reference Standard

Hydroxytamoxifen isomers that are initially 99% pure have been shown to undergo a time- and temperature-dependent isomerization, reaching an equilibrium mixture after approximately 2 days in tissue culture medium at 37°C [1]. This facile interconversion between cis and trans isomers under standard experimental conditions poses a significant challenge for accurate quantification and biological interpretation. Consequently, the use of authenticated cis-beta-Hydroxy Tamoxifen as a certified reference standard is mandated for the development and validation of robust analytical methods (e.g., HPLC, LC-MS) that aim to resolve and accurately quantify the individual isomers in biological matrices .

Analytical Chemistry Reference Standard Isomerization

cis-beta-Hydroxy Tamoxifen (CAS 97151-04-7): Primary Procurement-Driven Research Applications


Isomer-Specific Analytical Method Development and Validation for Tamoxifen Metabolism Studies

cis-beta-Hydroxy Tamoxifen serves as an essential, high-purity reference standard for developing and validating HPLC or LC-MS/MS methods designed to resolve and quantify individual tamoxifen metabolites in biological samples . Given that the cis and trans isomers of hydroxytamoxifen readily interconvert under physiological conditions [1], the use of an authenticated reference standard for the cis isomer is the only way to ensure accurate peak identification, calibration, and method specificity. This application is critical for clinical pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

Negative Control for Estrogen Receptor Binding and Functional Antiestrogen Assays

For researchers studying the structure-activity relationships (SAR) of SERMs or screening novel antiestrogenic compounds, cis-beta-Hydroxy Tamoxifen provides a rigorously defined negative control. Its 172-fold lower relative binding affinity for the estrogen receptor (RBA = 1.8%) compared to trans-4-hydroxytamoxifen (RBA = 310%) [2] establishes a low-activity baseline in competition binding assays. Similarly, its 100-fold lower potency in suppressing breast cancer cell growth [2] makes it an ideal comparator to define the potency window for new chemical entities.

Investigation of Tamoxifen Isomer-Specific Toxicity and Genotoxicity

The distinct metabolism and tissue retention of cis-tamoxifen isomers, characterized by a lack of uterine nuclear accumulation of cis-hydroxytamoxifen in rat models [3], makes the pure cis isomer (CAS 97151-04-7) a required tool for deconvoluting the isomer-specific toxicological profiles of tamoxifen. Studies have shown that trans isomers of tamoxifen and related metabolites produce DNA adducts at significantly higher levels (5- to 90-fold) than their cis counterparts [4]. Procuring pure cis-beta-Hydroxy Tamoxifen is therefore essential for experiments designed to understand the lower genotoxic potential of the cis pathway.

Synthesis of Novel Organometallic Complexes for Targeted Cancer Therapy and Imaging

The unique stereochemistry of cis-beta-Hydroxy Tamoxifen enables the formation of a specific η6-Cp*Rh complex (cis-6) that exhibits ERα antagonism, with a relative binding affinity of 4.7% compared to 1.0% for the analogous trans-derived complex [5]. This quantifiable difference demonstrates that the cis isomer is the preferred starting material for synthesizing this class of organometallic complexes. Procurement of the authentic cis compound is therefore a prerequisite for medicinal chemistry programs developing novel tamoxifen-based metallodrugs or ER-targeted imaging agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-beta-Hydroxy Tamoxifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.